molecular formula C12H15BrN2O2 B2434690 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 1904360-20-8

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2434690
CAS No.: 1904360-20-8
M. Wt: 299.168
InChI Key: BUJZCKIAJFQABE-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C12H15BrN2O2. This compound features a pyrrolidine ring, a bromopyridine moiety, and a propanone group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the pyrrolidine ring.

    Coupling Reaction: The bromopyridine intermediate is then coupled with a propanone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials such as 5-bromopyridine and pyrrolidine.

    Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the coupling reaction.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromopyridine and pyrrolidine moieties but lacks the propanone group.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a propanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-12(16)15-6-5-10(8-15)17-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZCKIAJFQABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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